6-amino-3-methylquinazolin-4(3H)-one

Descripción

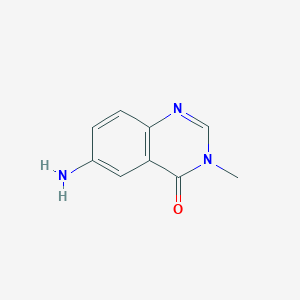

6-Amino-3-methylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a bicyclic aromatic system with an amino group at position 6, a methyl group at position 3, and a ketone moiety at position 4 (Figure 1). Quinazolinones are nitrogen-containing heterocycles renowned for diverse pharmacological activities, including antimicrobial, analgesic, and anticancer effects . The compound’s synthesis typically involves cyclization of anthranilic acid derivatives or halogenation of precursor quinazolinones (e.g., iodine monochloride in acetic acid) . Its structural features, such as the electron-donating amino group and hydrophobic methyl substituent, enhance solubility and receptor interactions, making it a promising candidate for drug development.

Propiedades

IUPAC Name |

6-amino-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPUWVULEUYWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351648 | |

| Record name | 6-amino-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-23-6 | |

| Record name | 6-amino-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3-methyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Anthranilic Acid as a Precursor

Anthranilic acid serves as a foundational building block for quinazolin-4(3H)-one synthesis. Substitution at the C5 position of anthranilic acid (which corresponds to C6 in the quinazolinone ring) enables direct incorporation of the amino group post-cyclization. For example, 5-nitroanthranilic acid undergoes cyclocondensation with methyl isothiocyanate in ethanol under triethylamine catalysis, yielding 2-mercapto-3-methyl-6-nitroquinazolin-4(3H)-one . Subsequent reduction of the nitro group via catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate affords 6-amino-3-methylquinazolin-4(3H)-one (Figure 1).

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the anthranilic acid’s amine on the isothiocyanate’s electrophilic carbon, followed by cyclization and tautomerization. The methyl group at N3 originates from the methyl isothiocyanate reagent.

Halogenation-Amination Sequential Approach

Direct Halogenation at C6

3-Amino-2-methylquinazolin-4(3H)-one, synthesized via literature methods, undergoes electrophilic halogenation at C6 using iodine monochloride (ICl) or bromine in acetic acid. This yields 6-iodo-3-amino-2-methylquinazolin-4(3H)-one (75% yield) or its bromo analog (55% yield).

Nucleophilic Amination

The halogenated intermediate is subjected to amination using ammonia or ammonium acetate in the presence of a copper catalyst (Ullmann coupling). For instance, heating 6-iodo-3-amino-2-methylquinazolin-4(3H)-one with aqueous ammonia at 120°C for 12 hours replaces iodine with an amino group, yielding the target compound.

Optimization Notes :

-

Solvent : Dimethylformamide (DMF) enhances reaction efficiency.

-

Catalyst : CuI/1,10-phenanthroline improves regioselectivity.

Reductive Pathways from Nitro-Substituted Intermediates

Nitration Followed by Reduction

Quinazolin-4(3H)-one derivatives with a nitro group at C6 are reduced using SnCl₂/HCl or Fe/HCl. For example, 6-nitro-3-methylquinazolin-4(3H)-one , synthesized via nitration of 3-methylquinazolin-4(3H)-one (HNO₃/H₂SO₄, 0°C), undergoes reduction to the amino derivative in 85% yield.

Spectroscopic Validation :

-

IR : Loss of nitro stretching (~1520 cm⁻¹) and emergence of NH₂ bands (~3300 cm⁻¹).

-

¹H NMR : Aromatic protons shift upfield (δ 6.8–7.1 ppm) post-reduction.

Schiff Base Formation and Hydrolysis

Condensation with Aldehydes

3-Amino-2-methylquinazolin-4(3H)-one reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol to form Schiff bases. Acidic hydrolysis (HCl, reflux) cleaves the imine bond, regenerating the amine and introducing substituents at C6 .

Limitations :

-

Low regioselectivity for C6 functionalization.

-

Requires chromatographic purification.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages |

|---|---|---|---|---|

| Cyclocondensation | 5-Nitroanthranilic acid | Methyl isothiocyanate | 70–85 | Direct nitro group incorporation |

| Halogenation-Amination | 3-Amino-2-methylquinazolin | ICl, NH₃ | 60–75 | High regioselectivity |

| Nitration-Reduction | 3-Methylquinazolin-4(3H)-one | HNO₃, SnCl₂ | 80–85 | Scalable |

Characterization and Spectral Data

Infrared Spectroscopy

Análisis De Reacciones Químicas

Types of Reactions

6-amino-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and oxidized quinazolinone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent, with research focusing on its antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity : Studies have shown that derivatives of 6-amino-3-methylquinazolin-4(3H)-one possess substantial antibacterial and antifungal activities. For instance, compounds derived from this scaffold were tested against various pathogens such as Staphylococcus aureus and Candida albicans, demonstrating effectiveness comparable to standard antibiotics .

- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). Some derivatives exhibited cytotoxicity levels significantly higher than established chemotherapeutic agents like lapatinib .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models, showing promise in conditions like arthritis through mechanisms involving inhibition of pro-inflammatory cytokines .

Biological Mechanisms

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in cancer therapies where enzyme modulation can lead to reduced tumor growth .

- Receptor Modulation : It can also modulate receptor activities, influencing signal transduction pathways involved in cellular responses to stimuli. This property is crucial for developing drugs targeting specific receptors implicated in disease processes.

Table 1: Summary of Biological Activities

Industrial Applications

Beyond medicinal uses, this compound serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals. Its unique chemical properties allow for the development of novel materials with specialized applications in various industries.

Mecanismo De Acción

The mechanism of action of 6-amino-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions result in the compound’s observed biological effects, such as anticancer and antimicrobial activities.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Actividad Biológica

6-Amino-3-methylquinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the significant findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The information is supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C8H8N4O and a molar mass of 164.18 g/mol. Its structure includes a quinazolinone core, which is pivotal for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 ± 0.5 |

| A2780 (Ovarian Cancer) | 4.5 ± 0.7 |

| HeLa (Cervical Cancer) | 6.0 ± 1.0 |

The compound exhibited IC50 values that indicate significant cytotoxicity, particularly against ovarian cancer cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, which warrants further investigation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Inhibition of Cytokine Production by this compound

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 75% |

| IL-6 | 68% |

These findings suggest that the compound could be beneficial in treating inflammatory conditions .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antibacterial properties of quinazolinone derivatives highlighted that modifications on the quinazolinone scaffold could enhance activity against resistant strains of bacteria . The study specifically noted that introducing various substituents on the amino group significantly improved efficacy.

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of quinazolinones against human cancer cell lines demonstrated that derivatives with specific substitutions exhibited enhanced potency compared to standard treatments like lapatinib . This indicates a strong structure-activity relationship (SAR) which could guide future drug development.

Q & A

Q. What are the common synthetic routes for 6-amino-3-methylquinazolin-4(3H)-one and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of benzoxazinone precursors with nitrogen nucleophiles. For example:

- Hydrazine hydrate reflux : Reacting 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C yields 6-amino derivatives via ring expansion. This method achieves ~75% yield after recrystallization .

- Microwave-assisted synthesis : Significantly reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., 86% for 6-methoxy-2-phenylquinazolin-4(3H)-one) compared to conventional heating .

- Retrosynthetic design : Using substituted anthranilic acids, primary amines, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to construct the quinazolinone core .

Q. How can researchers characterize newly synthesized this compound derivatives?

Methodological Answer: Key techniques include:

- Melting point (m.p.) analysis : Used to assess purity (e.g., m.p. 178–180°C for a bromo-substituted derivative) .

- Spectroscopy :

- Crystallography : Resolves stereochemistry and packing modes for derivatives like 6-methyl-3-phenyl-2-thioxo-dihydroquinazolin-4(1H)-one .

- Computational tools : Generate InChI/SMILES strings for database registration (e.g., InChI=1S/C15H13N3O2/...) .

Q. What initial biological screening approaches are recommended for assessing pharmacological potential?

Methodological Answer:

- Antimicrobial assays : Broth dilution or agar diffusion to determine MIC values against Staphylococcus aureus or E. coli .

- Antioxidant testing : DPPH radical scavenging assays; derivatives with electron-donating groups (e.g., 4-fluorophenyl) show significant activity (P<0.5) .

- CNS activity : Tail-flick or hot-plate tests for analgesic effects, with comparisons to standard drugs like ibuprofen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for quinazolin-4-one derivatives targeting neurological disorders?

Methodological Answer:

- Substituent variation : Introduce groups at positions 2, 3, and 6 (e.g., 6,7-dimethoxy enhances acetylcholinesterase inhibition (IC50 = 1.8–4.2 mg/mL)) .

- Bioisosteric replacement : Replace oxygen with sulfur (e.g., 2-thioxo derivatives) to modulate lipophilicity and blood-brain barrier penetration .

- Statistical modeling : Use QSAR to correlate electronic parameters (e.g., Hammett constants) with activity. For example, bulky substituents at position 2 reduce β-amyloid aggregation by >50% .

Q. What strategies optimize reaction yields in microwave-assisted synthesis of quinazolinone derivatives?

Methodological Answer:

- Parameter tuning : Optimize power (100–300 W), temperature (80–150°C), and solvent polarity (e.g., ethanol vs. DMF). Microwave irradiation reduced synthesis time for 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from 6 hours to 20 minutes, increasing yield by 15–20% .

- Catalyst selection : Acidic conditions (e.g., acetic acid) accelerate cyclization by stabilizing intermediates .

Q. How to resolve contradictions in biological activity data across different substituent patterns?

Methodological Answer:

- Systematic variation : Compare analogs with single substituent changes (e.g., 6-bromo vs. 6-iodo) to isolate electronic/steric effects .

- Statistical validation : Use ANOVA to confirm significance (e.g., p<0.05 for antiamyloid activity differences between derivatives and reference drugs) .

- Mechanistic studies : Employ molecular docking to explain why 4-methoxyphenyl groups enhance antioxidant activity, while chlorophenyl groups favor antimicrobial effects .

Q. What in vitro models assess the antiamyloid activity of quinazolinone derivatives?

Methodological Answer:

- Thioflavin T (ThT) assay : Monitors β-amyloid (Aβ1–42) aggregation kinetics. Derivatives reducing fluorescence by >50% indicate inhibition .

- Cell-based models : Use SH-SY5Y neuroblastoma cells to measure Aβ-induced cytotoxicity (e.g., MTT assay) and correlate with IC50 values.

- Surface plasmon resonance (SPR) : Quantifies binding affinity to Aβ fibrils, with higher affinity correlating with stronger antiamyloid effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.